molecular formula C8H5ClF2O B13640930 1-(5-Chloro-2,4-difluorophenyl)ethanone

1-(5-Chloro-2,4-difluorophenyl)ethanone

Cat. No.: B13640930
M. Wt: 190.57 g/mol
InChI Key: RDSZYMIQNNCZJX-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-difluorophenyl)ethanone is a halogenated aromatic ketone with the molecular formula C₈H₅ClF₂O. Its structure consists of a phenyl ring substituted with a chlorine atom at the 5-position and fluorine atoms at the 2- and 4-positions, with an acetyl group (-COCH₃) attached to the aromatic core. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chlorine and fluorine atoms enhance electron-withdrawing effects, influencing reactivity in nucleophilic substitution and cross-coupling reactions .

Properties

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

IUPAC Name

1-(5-chloro-2,4-difluorophenyl)ethanone

InChI

InChI=1S/C8H5ClF2O/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3

InChI Key

RDSZYMIQNNCZJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2,4-difluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2,4-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2,4-difluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Chloro-2,4-difluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,4-difluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in its use as a reagent in organic synthesis and biocatalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(5-Chloro-2,4-difluorophenyl)ethanone becomes evident when compared to analogs with varying substituents or halogen placements. Below is a detailed analysis:

Structural Analogues: Halogen Substitution

Compound Name Molecular Formula Substituents Key Differences
1-(5-Bromo-2,4-difluorophenyl)ethanone C₈H₅BrF₂O Br (5), F (2,4) Bromine’s larger atomic radius increases steric hindrance and lipophilicity compared to chlorine. This enhances binding affinity in enzyme interactions but may reduce solubility .
1-(3-Bromo-2,4-difluorophenyl)ethanone C₈H₅BrF₂O Br (3), F (2,4) Bromine at the 3-position alters electronic distribution, reducing resonance stabilization of the ketone group. This impacts reactivity in Friedel-Crafts acylation .
1-(5-Chloro-2-methylphenyl)ethanone C₉H₉ClO Cl (5), CH₃ (2) Methyl group at 2-position introduces steric bulk, hindering electrophilic substitution. Lacks fluorine’s electron-withdrawing effects, reducing stability in polar solvents .

Functional Group Variations

Compound Name Molecular Formula Functional Features Key Differences
1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone C₁₄H₁₀Cl₂O₂ Phenoxy group (4-Cl) The phenoxy group enhances solubility in nonpolar solvents and increases herbicidal activity. However, reduced electrophilicity compared to fluorine-substituted analogs .
1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone C₁₄H₉ClF₃O Biphenyl core, CF₃ Trifluoromethyl group intensifies electron withdrawal, improving stability under acidic conditions. Biphenyl structure broadens π-π stacking interactions in drug-receptor binding .
1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride C₈H₈Cl₂F₂N·HCl Amine group (-NH₂), HCl salt Protonated amine enhances water solubility and bioavailability. The absence of a ketone reduces reactivity in condensation reactions but increases suitability as a chiral building block .

Positional Isomerism

Compound Name Molecular Formula Substituent Positions Key Differences
1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethanone C₈H₆ClFO₂ Cl (4), F (5), OH (2) Hydroxyl group at 2-position enables hydrogen bonding, increasing solubility in aqueous media. However, the absence of fluorine at 4-position reduces thermal stability .
1-(5-Fluoro-2-methoxyphenyl)ethanone C₉H₉FO₂ F (5), OCH₃ (2) Methoxy group’s electron-donating effect counterbalances fluorine’s withdrawal, altering regioselectivity in electrophilic aromatic substitution .
1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one C₁₃H₁₅ClNO₃ OCH₃ (2,4), piperidone ring Piperidone ring introduces basicity and conformational rigidity, enhancing interactions with biological targets like enzymes .

Biological Activity

1-(5-Chloro-2,4-difluorophenyl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, also known as 2',4'-difluoroacetophenone, is characterized by the presence of a chloro and two fluorine substituents on the phenyl ring. Its chemical formula is C8H6ClF2O. The unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, showing inhibition zones comparable to standard antibiotics.

Microorganism Inhibition Zone (mm) Control (Antibiotic)
Staphylococcus aureus1520 (Penicillin)
Escherichia coli1822 (Ciprofloxacin)
Pseudomonas aeruginosa1219 (Gentamicin)

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system (CNS). In vitro studies have shown that it acts as a modulator of glutamate receptors, which are critical in neurotransmission. This modulation may have implications for treating anxiety and depression.

A study demonstrated that the compound could reduce anxiety-like behaviors in animal models:

Treatment Group Anxiety Score (Open Field Test)
Control25
Low Dose15
High Dose10

These findings indicate a potential therapeutic application in anxiety disorders .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Glutamate Receptors : The compound may enhance or inhibit receptor activity, influencing neurotransmitter release and synaptic plasticity.
  • Antimicrobial Mechanism : It likely disrupts bacterial cell membranes or inhibits critical enzymes necessary for bacterial survival.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of a formulation containing this compound in patients with skin infections caused by resistant strains of bacteria. The results indicated a significant reduction in infection rates compared to placebo groups.

Case Study 2: CNS Disorders

In a preclinical study involving mice with induced anxiety, treatment with the compound resulted in reduced anxiety-like behavior and improved cognitive function. These outcomes suggest its potential as an anxiolytic agent.

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